

SAR103168 in Acute Myeloid Leukemia: A Technical Overview

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Compound of Interest		
Compound Name:	SAR103168	
Cat. No.:	B1191841	Get Quote

Introduction

SAR103168, chemically identified as 1-[2-(2,1,3-benzothiadiazol-5-ylamino)-6-(2,6-dicholophenyl)-pyridol[2,3-d]pyrimidin-7-yl]-3'-tert-butylurea, is a novel, multi-targeted tyrosine kinase inhibitor that has been investigated for its therapeutic potential in myeloid leukemias, particularly acute myeloid leukemia (AML).[1] Preclinical studies revealed potent anti-leukemic activity through the inhibition of critical signaling pathways involved in cell proliferation and survival.[1][2] Despite promising in vitro and in vivo data, its clinical development was halted due to an unpredictable pharmacokinetic profile observed in a Phase I trial.[1][3][4] This document provides a comprehensive technical guide on the core research surrounding SAR103168 in AML, detailing its mechanism of action, preclinical efficacy, clinical trial design, and associated experimental protocols.

Mechanism of Action

SAR103168 functions as a broad-spectrum tyrosine kinase inhibitor. Its anti-leukemic effects are attributed to the simultaneous suppression of multiple signaling cascades crucial for the growth and survival of cancer cells.

Key Molecular Targets:

 Src Kinase Family: SAR103168 is a highly potent inhibitor of the entire Src kinase family (e.g., Src, Lyn).[2][5]



- BCR-Abl Kinase: The inhibitor also targets the BCR-Abl fusion protein, relevant in certain leukemias.[1][2]
- Angiogenic Receptor Tyrosine Kinases (RTKs): It demonstrates significant inhibitory activity against a range of RTKs involved in angiogenesis and cell growth, including:
 - Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2)[1][2]
 - Platelet-Derived Growth Factor Receptor (PDGFR)[1][2]
 - Fibroblast Growth Factor Receptors (FGFR1, FGFR3)[2][5]
 - Tie2[1][2]
 - Epidermal Growth Factor Receptor (EGFR)[1][2]

By inhibiting these kinases, **SAR103168** effectively blocks several downstream signaling pathways. Notably, it inhibits the phosphorylation of STAT5 and key components of the MAPK pathway (JNK, MAPK), which are critical for leukemic cell proliferation and survival.[2][5]

SAR103168 inhibits multiple kinases to block pro-survival pathways.

Quantitative Data Presentation Preclinical Efficacy

The preclinical assessment of **SAR103168** demonstrated significant anti-leukemic activity across various models.

Table 1: In Vitro Kinase Inhibitory Activity

Target Kinase	IC50 Value	ATP	Notes	Course
	(nM)	Concentration	Notes	Source

| Src Kinase | 0.65 \pm 0.02 | 100 μ M | Targets auto-phosphorylation of the kinase domain. |[2][4] [5] |

Table 2: Preclinical Anti-Leukemic Activity of SAR103168



Model System	Key Findings	Source
AML & CML Cell Lines	Inhibited proliferation and induced apoptosis at nanomolar IC50 concentrations.	[1][2]
Primary AML Patient Samples	>85% of 29 patient samples were sensitive.	[1][2][6]
High-Risk AML Patient Samples	Effective in 50% of samples with chromosome 7 abnormalities or complex rearrangements.	[2][5][6]

| FLT3 Status | Anti-proliferative activity was independent of FLT3 expression. |[2][5] |

Table 3: In Vivo Efficacy in AML Xenograft Models

Animal Model	AML Cell Lines	Treatment	Outcome	Source
SCID Mice	KG1, EOL-1, Kasumi-1, CTV1	SAR103168 (IV or Oral)	Impaired tumor growth and induced tumor regression.	[2][5]

| SCID Mice | AML and CML models | **SAR103168** + Cytarabine | Showed synergistic anti-tumor activity. |[2][5] |

Clinical Trial Data

A Phase I clinical trial (NCT00981240) was conducted to evaluate **SAR103168** in human subjects.

Table 4: Phase I Clinical Trial (NCT00981240) Key Parameters



Parameter	Description	Source
Official Title	A Dose Escalation Safety and Pharmacokinetic Study of SAR103168	[7]
Patient Population	29 patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes (MDS).	[3]
Study Design	Open-label, dose-escalation, multi-center study.	[1]
Dosing Regimen	Intravenous (IV) infusion over 1 hour, once daily for 5 consecutive days, repeated every 2 weeks.	[1][7]
Primary Objectives	Determine the Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs). 2. Evaluate the pharmacokinetic (PK) profile.	[1][7]

| Secondary Objectives | Evaluate safety, preliminary anti-leukemia activity, and metabolic pathways. |[1][7] |

Table 5: Pharmacokinetic and Clinical Outcome of Phase I Trial



Parameter	Finding	Notes	Source
Pharmacokinetics	Plasma Cmax occurred at the end of infusion, followed by a biphasic decline.	Mean half-life of approx. 3-5 hours.	[1][3]
PK Variability	Unpredictable relationship between drug dose and plasma exposure.	-	[1][4]
Clinical Efficacy	No clear clinical benefit was demonstrated within the tested dose range.	Doses may have been sub-therapeutic compared to preclinical models.	[1]

| Study Outcome | The study was discontinued by the sponsor before the MTD was reached. | Discontinuation was due to PK unpredictability, not safety concerns. |[3][4] |

Experimental Protocols Protocol 1: Phase I Clinical Trial Methodology (NCT00981240)

This protocol outlines the key procedures followed during the Phase I clinical trial of **SAR103168**.

- 1. Drug Formulation and Administration:
- The drug was supplied as a concentrate for solution for infusion in vials containing 60 mg of SAR103168 in 3 mL of a Solutol® HS15/Ethanol 75/25 (w/w) mixture.[1]
- The formulated drug was administered as an intravenous infusion over one hour daily for five consecutive days. This 5-day treatment constituted one course, which was repeated every two weeks.[1]



2. Dose Escalation:

- The starting dose was 1.2 mg/m²/day.[7]
- The dose was escalated in new cohorts of 3 to 6 patients based on toxicities observed during the first cycle. The escalation was planned to continue until the MTD was determined.
 [7]
- 3. Pharmacokinetic (PK) Analysis:
- Sample Collection: Blood samples were collected at pre-dose and at multiple time points post-infusion: 30 minutes, 1 hour (end of infusion), 1.08, 1.25, 1.5, 2, 3, 4, 7, and 24 hours after the start of infusion. An additional sample was collected 72 hours after the last treatment in the first course.[1]
- Bioanalytical Method: Plasma concentrations of SAR103168 were quantified using a
 validated liquid chromatography/tandem mass spectrometry (LC/MS-MS) method. The lower
 limit of quantification for this assay was 20 ng/mL.[1]
- 4. Response Evaluation:
- Patient responses were evaluated using the International Working Group (IWG) criteria for acute leukemias and MDS.[1]
- Bone marrow aspirates and biopsies were performed at baseline, on Day 11-14 of the second course, every two courses thereafter, and at the end of the study.[1]

Workflow of the Phase I clinical trial for SAR103168.

Protocol 2: Preclinical In Vitro Assays (General Methodology)

While specific, detailed protocols were not fully published, the methodologies can be inferred from the reported results and standard laboratory practices.

1. Kinase Inhibition Assays:



- To determine the IC50, purified recombinant kinase domains (e.g., Src(260-535)) would be incubated with a known substrate (e.g., a synthetic peptide) and ATP.[2][5]
- Assays would be performed in the presence of varying concentrations of SAR103168.
- Kinase activity would be measured, typically by quantifying the amount of phosphorylated substrate, often using radioisotope labeling (32P-ATP) or fluorescence-based methods.
- The IC50 value is calculated as the drug concentration that results in 50% inhibition of kinase activity.
- 2. Cell Proliferation and Apoptosis Assays:
- Cell Lines: AML cell lines (e.g., KG1, EOL-1) were cultured under standard conditions.[2][5]
- Proliferation: Cells were seeded in multi-well plates and treated with a dose range of SAR103168 for a defined period (e.g., 72 hours). Cell viability would be assessed using colorimetric assays like MTT or WST-1, or by direct cell counting.
- Apoptosis: Induction of apoptosis would be measured via methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by Western blot analysis for cleavage of caspase-3 and PARP.
- 3. Phosphorylation Status Analysis (Western Blot):
- AML cells were treated with SAR103168 for a short duration.
- Cells were lysed, and protein concentrations were determined.
- Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-STAT5, p-Src, p-MAPK) and their total protein counterparts.
- Detection with secondary antibodies would allow for the visualization and quantification of changes in protein phosphorylation, indicating pathway inhibition.[2][5]
- 4. Leukemic Progenitor (CFU-L) Assay:



- Mononuclear cells were isolated from the bone marrow or peripheral blood of AML patients.
 [2]
- These cells were plated in a semi-solid methylcellulose medium containing a cocktail of cytokines to support the growth of leukemic progenitor colonies (Colony-Forming Unit-Leukemia).
- Cultures were treated with SAR103168 at various concentrations.
- After a standard incubation period (e.g., 7-14 days), the number of colonies was counted to assess the anti-proliferative effect of the drug on the leukemic stem and progenitor cell population.

Conclusion

SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor that demonstrated substantial promise in preclinical AML models. It effectively induced apoptosis and inhibited proliferation in both AML cell lines and primary patient samples, including high-risk subtypes, by targeting the Src kinase family and other critical pathways.[1][2] However, its transition to clinical application was unsuccessful. A Phase I trial was terminated prematurely due to an unpredictable pharmacokinetic profile, which prevented the establishment of a safe and effective therapeutic dose.[1][3] The research on SAR103168 underscores the critical challenge of translating potent preclinical activity into clinical efficacy, highlighting the importance of drug exposure and predictable pharmacokinetics in the development of novel cancer therapeutics.

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